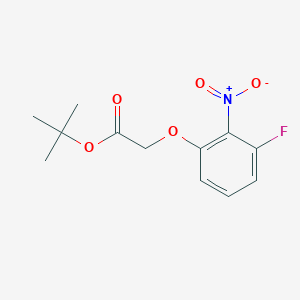![molecular formula C14H13ClFNO B2495533 (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 477848-49-0](/img/structure/B2495533.png)
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azabicyclo octane derivatives involves intricate chemical processes that aim to achieve the desired molecular architecture with high specificity and yield. While the exact synthesis process for the compound is not directly documented, related syntheses involve multistep reactions, including condensation, cyclization, and functional group transformations. For instance, studies have described the synthesis of similar azabicyclo[3.2.1]octane derivatives through processes like Diels-Alder reactions, followed by further functionalization steps (Choi & White, 2004).
Molecular Structure Analysis
The molecular structure of azabicyclo octane derivatives is characterized by their bicyclic framework, incorporating nitrogen atoms into the ring structure. This incorporation significantly influences the molecule's conformational dynamics and intermolecular interactions. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate these structures, revealing details like the orientation of substituents and the configuration of stereocenters. For example, the crystal structure of related compounds has shown configurations that stabilize intermolecular interactions and influence the molecule's reactivity and physical properties (Parthiban, Ramkumar, & Jeong, 2009).
Chemical Reactions and Properties
Azabicyclo octane derivatives participate in various chemical reactions, reflecting their chemical properties. These reactions include cycloadditions, Michael-type additions, and nucleophilic substitutions, enabling the synthesis of complex molecules with potential pharmacological activities. The chemical properties of these molecules, such as reactivity and stability, are influenced by their structural features, including the presence of electron-withdrawing or donating groups and the steric hindrance around reactive sites. Studies have shown how modifications to the azabicyclo octane scaffold can affect the molecule's chemical behavior and its interaction with biological targets (Younggi Choi & James D White, 2004).
Physical Properties Analysis
The physical properties of azabicyclo octane derivatives, such as solubility, melting point, and crystallinity, are closely tied to their molecular structure. The arrangement of atoms and the presence of specific functional groups can significantly affect these properties, influencing the compound's behavior in different environments. For instance, the crystalline structure and intermolecular interactions within the crystal lattice can be studied to understand the material's solubility and melting behavior (Parthiban, Ramkumar, & Jeong, 2009).
科学的研究の応用
Synthesis of Key Intermediates in Pharmaceutical Manufacturing
Compounds with complex molecular structures, such as "(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one," often serve as key intermediates in the synthesis of pharmaceuticals. For instance, Qiu et al. (2009) detailed a practical synthesis of 2-Fluoro-4-bromobiphenyl, a critical intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials. This study underscores the importance of developing efficient synthetic pathways for complex molecules, which could be relevant for the synthesis and application of the compound (Qiu, Gu, Zhang, & Xu, 2009).
Development of Chemosensors
Chemical sensors utilizing specific molecular scaffolds can detect a wide array of analytes, showcasing another potential application area. Roy (2021) reviewed the application of 4-Methyl-2,6-diformylphenol-based compounds as chemosensors for detecting metal ions, anions, and neutral molecules. The sensitivity and selectivity of such sensors depend significantly on the molecular structure of the sensing element, suggesting that the compound could be explored for similar applications (Roy, 2021).
Ligand Development for Receptor Targeting
The structure of "(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one" suggests potential for developing ligands targeting specific receptors. Sikazwe et al. (2009) discussed the synthesis and evaluation of arylcycloalkylamines for D2-like receptors, highlighting how the introduction of specific functional groups influences the binding affinity and selectivity of synthesized agents. This area of research is crucial for drug development, indicating that similar strategies could be employed for the compound in discussion (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).
Environmental Impact and Toxicity Studies
Understanding the environmental fate and potential toxicity of chemical compounds is essential for their safe application. For instance, Bedoux et al. (2012) reviewed the occurrence and toxicity of triclosan in the environment, demonstrating the complex interactions and transformations such compounds undergo in aquatic systems. Research into the environmental and health impacts of new chemical entities, including their degradation products and interaction with biological systems, is critical (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Safety And Hazards
将来の方向性
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific details about future directions for this compound are not available in the search results .
特性
IUPAC Name |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c15-11-2-1-3-12(16)10(11)8-13-14(18)9-4-6-17(13)7-5-9/h1-3,8-9H,4-7H2/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIJUVPXPUJUTH-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

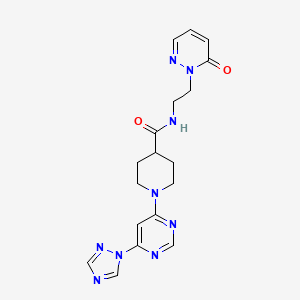
![1-{2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}prop-2-en-1-one](/img/structure/B2495454.png)
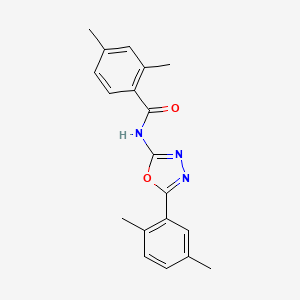
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2495456.png)
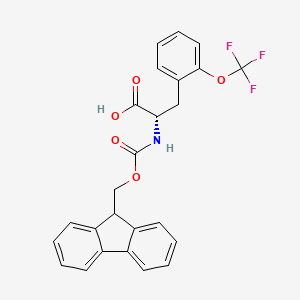
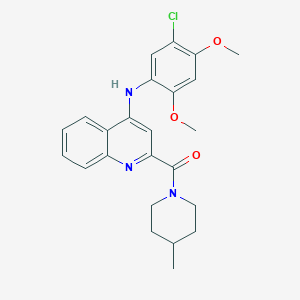
![1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one](/img/structure/B2495461.png)
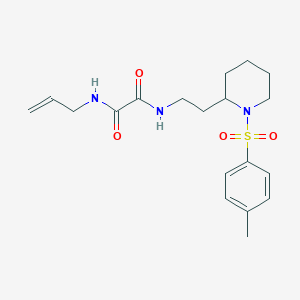
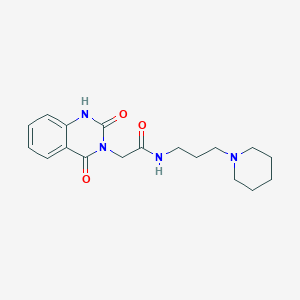
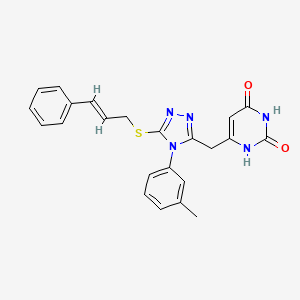
![Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-](/img/structure/B2495468.png)
![4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2495469.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495472.png)
